Cas no 690271-54-6 (3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole)

3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole structure
690271-54-6 structure
Product Name:3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole
CAS No:690271-54-6
MF:C17H16N4OS
MW:324.400141716003
CID:6449048
Update Time:2025-10-28

3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole
    • 3,5-dimethyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole
    • Inchi: 1S/C17H16N4OS/c1-10-8-13-6-4-5-7-15(13)21-16(10)18-19-17(21)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3
    • InChI Key: WNFQYRXNNZMGCV-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(CSC2N3C4=C(C=CC=C4)C=C(C)C3=NN=2)C(C)=N1

3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole Pricemore >>

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Additional information on 3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole

Research Brief on 3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole (CAS: 690271-54-6)

The compound 3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole (CAS: 690271-54-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The structural motif of the 1,2,4-triazolo[4,3-a]quinoline core, combined with the oxazole moiety, has been shown to enhance binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its biological targets.

In vitro and in vivo studies have demonstrated promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic properties, including bioavailability and metabolic stability, have been optimized through structural modifications, making it a viable candidate for further development. However, challenges such as potential off-target effects and toxicity profiles remain to be addressed in subsequent studies.

The synthesis of 690271-54-6 involves a multi-step process, with recent advancements focusing on improving yield and scalability. Green chemistry approaches have been explored to minimize environmental impact, reflecting the growing emphasis on sustainable drug development. Additionally, researchers are investigating the compound's potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes.

In conclusion, 3,5-dimethyl-4-({4-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)methyl-1,2-oxazole represents a promising scaffold for drug discovery, with ongoing research aimed at unlocking its full therapeutic potential. Future directions include further mechanistic studies, clinical trials, and the exploration of derivatives to optimize activity and safety profiles.

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